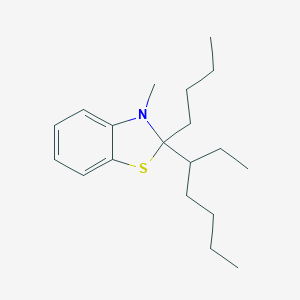
Benzothiazole,2-butyl-2-(1-ethylpentyl)-2,3-dihydro-3-methyl-(9ci)
Description
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
CAS No. |
123768-36-5 |
|---|---|
Molecular Formula |
C19H31NS |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-butyl-2-heptan-3-yl-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H31NS/c1-5-8-12-16(7-3)19(15-9-6-2)20(4)17-13-10-11-14-18(17)21-19/h10-11,13-14,16H,5-9,12,15H2,1-4H3 |
InChI Key |
UXHOUQUONLJVSN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC |
Canonical SMILES |
CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC |
Synonyms |
Benzothiazole, 2-butyl-2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzothiazole
- 2-Phenylbenzothiazole
- 2-(2-Hydroxyethyl)benzothiazole
Uniqueness
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific substituents, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


